molecular formula C18H15Cl2NO3 B248663 1-[3-(2,4-dichlorophenoxy)propyl]-7-methyl-1H-indole-2,3-dione

1-[3-(2,4-dichlorophenoxy)propyl]-7-methyl-1H-indole-2,3-dione

Cat. No. B248663
M. Wt: 364.2 g/mol
InChI Key: RUKUQELERKBHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2,4-dichlorophenoxy)propyl]-7-methyl-1H-indole-2,3-dione, also known as GW501516, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of drugs known as peroxisome proliferator-activated receptor delta (PPARδ) agonists. Despite its potential therapeutic benefits, the drug has been banned by the World Anti-Doping Agency (WADA) due to its performance-enhancing effects.

Mechanism of Action

1-[3-(2,4-dichlorophenoxy)propyl]-7-methyl-1H-indole-2,3-dione works by activating the PPARδ receptor, which plays a key role in regulating metabolism and energy balance. By activating this receptor, the drug increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to improved energy metabolism. It also has anti-inflammatory effects and can reduce oxidative stress.
Biochemical and Physiological Effects:
1-[3-(2,4-dichlorophenoxy)propyl]-7-methyl-1H-indole-2,3-dione has been shown to have a number of biochemical and physiological effects in animal studies. These include increased energy expenditure, improved insulin sensitivity, reduced inflammation, and improved lipid metabolism. The drug has also been shown to have a protective effect on the heart and blood vessels, reducing the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

1-[3-(2,4-dichlorophenoxy)propyl]-7-methyl-1H-indole-2,3-dione has several advantages for use in lab experiments, including its well-defined mechanism of action and ability to activate the PPARδ receptor. However, the drug has been banned by WADA due to its performance-enhancing effects, which limits its use in human studies. It is also important to note that the drug has not been approved for human use and may have potential side effects.

Future Directions

There are several potential future directions for research on 1-[3-(2,4-dichlorophenoxy)propyl]-7-methyl-1H-indole-2,3-dione. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its potential use in the prevention and treatment of cardiovascular disease. Further research is also needed to fully understand the long-term effects and potential side effects of the drug.

Synthesis Methods

The synthesis of 1-[3-(2,4-dichlorophenoxy)propyl]-7-methyl-1H-indole-2,3-dione involves several steps, including the reaction of 2,4-dichlorophenol with propargyl bromide, followed by the reaction of the resulting compound with indole-2,3-dione. The final product is purified through column chromatography.

Scientific Research Applications

1-[3-(2,4-dichlorophenoxy)propyl]-7-methyl-1H-indole-2,3-dione has been extensively studied for its potential therapeutic benefits in various fields, including metabolic disorders, cardiovascular diseases, and cancer. In animal studies, the drug has been shown to improve insulin sensitivity, reduce inflammation, and increase energy expenditure. It has also been shown to have a protective effect on the heart and blood vessels.

properties

Product Name

1-[3-(2,4-dichlorophenoxy)propyl]-7-methyl-1H-indole-2,3-dione

Molecular Formula

C18H15Cl2NO3

Molecular Weight

364.2 g/mol

IUPAC Name

1-[3-(2,4-dichlorophenoxy)propyl]-7-methylindole-2,3-dione

InChI

InChI=1S/C18H15Cl2NO3/c1-11-4-2-5-13-16(11)21(18(23)17(13)22)8-3-9-24-15-7-6-12(19)10-14(15)20/h2,4-7,10H,3,8-9H2,1H3

InChI Key

RUKUQELERKBHQQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=C1N(C(=O)C2=O)CCCOC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=O)N2CCCOC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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